Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

Catalog No.
S1905757
CAS No.
50888-84-1
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrol...

CAS Number

50888-84-1

Product Name

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

IUPAC Name

benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m0/s1

InChI Key

VJDNUCLKCQKXMM-HNNXBMFYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3

Organocatalyst for Michael Addition Reactions

This compound can function as an organocatalyst for Michael addition reactions, a fundamental tool for creating carbon-carbon bonds. Studies have shown its effectiveness in promoting the addition of nucleophiles, particularly cyclic ketones, to electron-deficient alkenes. This research suggests its utility in the synthesis of various complex molecules. [Source: Scientific Laboratory Supplies ]

Chiral Auxiliary for Chiral Ketone Synthesis

The chiral nature of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate makes it a valuable chiral auxiliary. Chiral auxiliaries are temporary attachments to a molecule that induce chirality during a reaction. This compound, when attached to a ketone precursor, can influence the formation of a specific stereoisomer (enantiomer) of the final ketone product. Following the reaction, the auxiliary can be removed to obtain the desired chiral ketone. Research explores its potential as a versatile tool for the preparation of various enantiopure ketones. [Source: Ark Pharm ]

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is a chemical compound characterized by its unique molecular structure and properties. It has a molecular formula of C17H22N2O3 and a molecular weight of approximately 302.37 g/mol. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl group, making it an interesting target for various chemical and biological applications.

, primarily due to the presence of its functional groups:

  • Esterification: The carboxylic acid component can undergo esterification with alcohols to form esters.
  • Hydrolysis: In the presence of water and acidic or basic conditions, the ester can hydrolyze back to the corresponding acid and alcohol.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for various synthetic transformations.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate exhibits notable biological activities:

  • Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial activity, making it a candidate for further research in medicinal chemistry.
  • Neuroactive Effects: Given its structural similarity to certain neurotransmitters, it may influence neurological pathways, warranting investigation into its potential as a therapeutic agent for neurological disorders.

The synthesis of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate can be achieved through several methods:

  • From L-Proline Derivatives: Utilizing L-Proline as a starting material, the synthesis involves protecting groups and subsequent reactions to form the desired compound. This method often yields high purity and good yields .
  • Carbonylation Reactions: The introduction of the carbonyl group can be achieved through carbonylation processes involving suitable reagents under controlled conditions .
  • Use of Coupling Agents: Employing coupling agents in peptide synthesis can facilitate the formation of the desired pyrrolidine derivatives, enhancing yield and selectivity.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate has various applications:

  • Pharmaceutical Development: Its potential antimicrobial and neuroactive properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Investigated for its effects on biological systems, potentially leading to new therapeutic strategies.

Interaction studies involving Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate focus on its binding affinities with various biological targets:

  • Receptor Binding: Research indicates that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes, which could be relevant in metabolic pathways.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)Contains a pyrrolidine ring and carbonyl groupLacks the additional carboxylic acid functionality
N-Boc-L-prolineProtected proline derivativeMore stable under certain conditions due to Boc group
Pyrrolidine-2-carboxylic acidSimple carboxylic acid derivativeLacks benzyl substitution, affecting solubility
Benzoyl-L-prolineBenzoyl group instead of benzylDifferent electronic properties due to benzoyl group

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate stands out due to its dual pyrrolidine structure coupled with both benzyl and carbonyl functionalities, which may enhance its biological activity compared to simpler derivatives.

XLogP3

2.2

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Dates

Modify: 2023-08-16

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